molecular formula C9H7ClN2O B1428727 4-Chloro-7-methoxy-1,6-naphthyridine CAS No. 952138-19-1

4-Chloro-7-methoxy-1,6-naphthyridine

Cat. No.: B1428727
CAS No.: 952138-19-1
M. Wt: 194.62 g/mol
InChI Key: JOXFTPKSSCWINI-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a chlorine atom at the 4th position and a methoxy group at the 7th position.

Biochemical Analysis

Biochemical Properties

4-Chloro-7-methoxy-1,6-naphthyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant anticancer activity by interacting with specific enzymes involved in cell proliferation and apoptosis . For instance, it can inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. Additionally, this compound has been found to bind to certain proteins, altering their function and leading to the inhibition of cancer cell growth .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been observed to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic genes . Furthermore, it can disrupt cell signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of topoisomerase II, which prevents the relaxation of supercoiled DNA necessary for replication and transcription . This inhibition leads to DNA damage and the activation of DNA damage response pathways, ultimately resulting in cell death. Additionally, this compound can bind to specific proteins, altering their conformation and function, which contributes to its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its anticancer activity over extended periods, making it a promising candidate for further development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The interaction of this compound with cytochrome P450 enzymes plays a significant role in its metabolism and clearance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported into cells via specific transporters, where it accumulates in the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by its lipophilicity and affinity for binding proteins, which can affect its localization and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . This compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxy-1,6-naphthyridine typically involves the functionalization of the naphthyridine core. One common method is the reaction of 4-chloro-1,6-naphthyridine with methoxy reagents under specific conditions. For example, the reaction can be carried out using methanol in the presence of a base such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxy-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-methoxy-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methoxy group on the naphthyridine core makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-7-methoxy-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-9-4-8-6(5-12-9)7(10)2-3-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXFTPKSSCWINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731982
Record name 4-Chloro-7-methoxy-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952138-19-1
Record name 4-Chloro-7-methoxy-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A two neck round bottomed flask equipped with CaCl2 guard tube was charged with 7-Methoxy-1H-[1,6]naphthyridin-4-one (28 g, 159 mmol) and POCl3 (280 mL). The reaction mixture was stirred at RT for 3 h. The reaction mixture was poured into ice water and the pH was carefully adjusted to 8 with solid sodium carbonate (highly exothermic reaction). The product was extracted with EtOAc. The combined organic layer was washed with water, dried over Na2SO4 and concentrated. The crude product was purified by column chromatography on silica gel (230-400 mesh) eluting with ethyl acetate hexane mixture.
Quantity
28 g
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reactant
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280 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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